2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Catalog No.
S3356921
CAS No.
62497-19-2
M.F
C23H14BF7O
M. Wt
450.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluorobora...

CAS Number

62497-19-2

Product Name

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

IUPAC Name

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate

Molecular Formula

C23H14BF7O

Molecular Weight

450.2 g/mol

InChI

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1

InChI Key

FRADIBPDZCOIFV-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F

The exact mass of the compound 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (CAS: 62497-19-2), commonly abbreviated as T(p-F)PPT, is a highly oxidizing, metal-free organic photoredox catalyst. Characterized by its triarylpyrylium core substituted with three electron-withdrawing para-fluoro groups and stabilized by a non-explosive tetrafluoroborate counterion, this compound is primarily procured for visible-light-driven single-electron transfer (SET) reactions [1]. It is distinguished in laboratory and industrial workflows by its extreme excited-state oxidation potential, which allows it to activate challenging substrates that remain inert to standard ruthenium or iridium complexes[2]. Commercially, it serves as a critical drop-in replacement for precious-metal catalysts in the synthesis of complex aza- and oxa-heterocycles, offering a sustainable, heavy-metal-free pathway for pharmaceutical intermediate manufacturing [3].

When designing photoredox-driven cyclizations or late-stage functionalizations, substituting T(p-F)PPT with standard transition-metal photocatalysts (e.g., Ru(bpy)3 2+) or unsubstituted pyrylium salts (e.g., TPP) often results in reaction failure or severe process limitations. Standard ruthenium complexes lack the extreme excited-state oxidation potential required to activate challenging substrates like unactivated alkynes or phenols via single-electron transfer [1]. Conversely, while unsubstituted 2,4,6-triphenylpyrylium (TPP) provides high oxidizing power, it lacks the enhanced electrophilicity imparted by the three para-fluoro substituents of T(p-F)PPT. This distinct electron-deficient core allows T(p-F)PPT to act simultaneously as a Lewis acid and a photocatalyst, a dual-role capability missing in generic dyes [2]. Furthermore, attempting to use cheaper perchlorate salts of pyrylium dyes introduces severe explosive hazards during scale-up, making the tetrafluoroborate form of T(p-F)PPT a non-negotiable requirement for safe, metal-free industrial processing .

Dual-Role Catalytic Capacity for Additive-Free Cyclizations

Unlike conventional organic dyes that function strictly as single-electron transfer (SET) agents, T(p-F)PPT possesses a highly electron-deficient pyrylium core enhanced by the inductive effect of three para-fluoro substituents. This allows it to act simultaneously as an electrophilic Lewis acid catalyst and a photoredox catalyst. In the deoxygenative cyclization of N-vinyl nitrones and amidoximes, T(p-F)PPT successfully drives the reaction at a 2 mol% loading without requiring an external Lewis acid co-catalyst[1].

Evidence DimensionCatalyst loading and additive requirements for oxidative cyclization
Target Compound DataFull conversion at 2 mol% loading with 0 equivalents of external Lewis acid additives
Comparator Or BaselineStandard single-role photocatalysts (e.g., Eosin Y) requiring stoichiometric heavy-metal Lewis acids (e.g., Cu(OTf)2)
Quantified DifferenceEliminates the need for metal-based Lewis acid co-catalysts, reducing a multi-component catalytic system to a single dual-role organocatalyst
ConditionsVisible-light irradiation, DMF/MeCN solvent, room temperature

Procuring a dual-role catalyst streamlines reaction optimization, reduces batch-to-batch variability, and lowers the cost of goods by eliminating the need for complementary Lewis acid additives.

Exceptionally High Excited-State Oxidation Potential for Unactivated Substrates

T(p-F)PPT is a highly oxidizing photooxidant, characterized by an excited-state reduction potential of approximately +2.28 V vs SCE [1]. This extreme oxidizing power significantly outperforms standard transition-metal benchmarks, enabling the direct single-electron oxidation of challenging substrates such as unactivated alkynes and phenols, which remain inert under milder photoredox conditions.

Evidence DimensionExcited-state reduction potential (E1/2 red* vs SCE)
Target Compound Data~ +2.28 V vs SCE
Comparator Or BaselineStandard Ruthenium benchmark (Ru(bpy)3 2+) at +0.77 V vs SCE
Quantified DifferenceProvides an oxidation driving force >1.5 V higher than baseline Ru-complexes, expanding the thermodynamically accessible substrate scope
ConditionsMeasured in acetonitrile (MeCN) against Saturated Calomel Electrode (SCE)

Buyers targeting the late-stage functionalization of electron-deficient or unactivated precursors must select T(p-F)PPT over standard Ru/Ir complexes to overcome high thermodynamic oxidation barriers.

Tetrafluoroborate Counterion for Enhanced Process Safety

Pyrylium salts are frequently synthesized and utilized as perchlorate (ClO4-) salts, which pose severe explosive hazards upon heating, friction, or exposure to organic solvents during scale-up. The tetrafluoroborate (BF4-) counterion in T(p-F)PPT inherently mitigates these detonation risks while maintaining excellent solubility (e.g., 0.2 M in DMF) and identical photophysical performance .

Evidence DimensionShock/thermal sensitivity and process safety profile
Target Compound DataNon-explosive tetrafluoroborate (BF4-) salt, stable under standard heating and visible-light irradiation
Comparator Or Baseline2,4,6-Triphenylpyrylium perchlorate (TPP perchlorate) or analogous perchlorate salts
Quantified DifferenceReplaces a highly shock-sensitive and thermally unstable perchlorate anion with a stable BF4- anion, enabling safe transition from milligram-scale discovery to multi-gram or pilot-scale synthesis
ConditionsBulk handling, solvent removal, and photoredox batch processing

For industrial procurement and process chemistry, avoiding perchlorate salts is a strict safety mandate; the tetrafluoroborate form ensures compliance with scale-up safety protocols.

Transition-Metal-Free O-Alkenylation and Cycloaddition

In the synthesis of complex oxygenated and nitrogenous heterocycles, T(p-F)PPT replaces traditional palladium or gold catalysts. For example, it facilitates the direct O-alkenylation of phenols with terminal alkynes under visible light without any external ligands, drastically reducing trace-metal residues in the final product[1].

Evidence DimensionHeavy metal residue and ligand requirement
Target Compound Data0 ppm precious metal residue; 0 equivalents of phosphine/amine ligands required
Comparator Or BaselineClassical Gold (Au) or Palladium (Pd) catalyzed hydroarylation/alkenylation requiring 5-10 mol% metal loading and complex ligands
Quantified DifferenceEliminates 100% of precious metal costs and downstream trace-metal scavenging steps required for pharmaceutical compliance
ConditionsRoom temperature, visible light (LED/CFL), air or O2 atmosphere

Procuring this organic photocatalyst directly reduces API purification costs by bypassing the strict regulatory limits on heavy-metal impurities in pharmaceutical manufacturing.

Metal-Free Synthesis of Pharmaceutical Heterocycles

T(p-F)PPT is the targeted choice for synthesizing complex aza- and oxa-heterocycles (such as 1,2,4-oxadiazolines and tetrasubstituted pyrroles) where trace-metal contamination must be avoided. Its dual electrophilic and photoredox activity allows for additive-free, visible-light-driven cyclizations, directly supporting green chemistry mandates in API manufacturing [1].

Late-Stage Functionalization of Unactivated Precursors

Due to its extreme excited-state oxidation potential (+2.28 V vs SCE), T(p-F)PPT is highly effective for the late-stage single-electron oxidation of unactivated alkynes, phenols, and electron-deficient aromatics. It succeeds in functionalization workflows where standard ruthenium or iridium photocatalysts fail to overcome the thermodynamic oxidation barriers [2].

Scale-Up of Photoredox Batch Processing

For process chemists moving from milligram-scale discovery to multi-gram pilot runs, the tetrafluoroborate salt of T(p-F)PPT provides a critical safety advantage over perchlorate-based pyrylium dyes. It ensures stable, non-explosive handling during solvent removal and bulk processing while maintaining excellent solubility in polar aprotic solvents .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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